N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H12BrN3OS and its molecular weight is 374.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research by Gad-Elkareem et al. (2011) explores the synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization into thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. This study highlights the antimicrobial potential of these compounds, indicating their importance in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antiprotozoal Agents
Ismail et al. (2004) focused on novel dicationic imidazo[1,2-a]pyridines and their derivatives as antiprotozoal agents, showcasing the synthesis methods and the promising antiprotozoal activity of these compounds. This research underscores the therapeutic potential of such compounds against protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) reported on the synthesis of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities, suggesting their utility in treating cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Histone Deacetylase Inhibitor
Zhou et al. (2008) discussed the design, synthesis, and biological evaluation of a histone deacetylase inhibitor, highlighting its selective inhibition of specific HDACs and potential as an anticancer drug. This study emphasizes the compound's role in epigenetic modulation and its implications for cancer therapy (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).
Corrosion Inhibition
Chaitra et al. (2016) explored the corrosion inhibition performance of new thiazole-based pyridine derivatives on mild steel, providing insights into their effectiveness as corrosion inhibitors. This work contributes to the understanding of how such compounds can protect industrial materials from corrosion (Chaitra, Shetty Mohana, & Tandon, 2016).
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c1-10-14(11-4-6-13(17)7-5-11)19-16(22-10)20-15(21)12-3-2-8-18-9-12/h2-9H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXIUYULPCXLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CN=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.